molecular formula C11H12N2O5S B15188249 Isothiazolo(5,4-b)pyridine-2(3H)-acetic acid, 4,6-dimethyl-3-oxo-, methyl ester, 1,1-dioxide CAS No. 108361-83-7

Isothiazolo(5,4-b)pyridine-2(3H)-acetic acid, 4,6-dimethyl-3-oxo-, methyl ester, 1,1-dioxide

Cat. No.: B15188249
CAS No.: 108361-83-7
M. Wt: 284.29 g/mol
InChI Key: ZZRJDQOXERQEJX-UHFFFAOYSA-N
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Description

Isothiazolo(5,4-b)pyridine-2(3H)-acetic acid, 4,6-dimethyl-3-oxo-, methyl ester, 1,1-dioxide is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isothiazolo(5,4-b)pyridine-2(3H)-acetic acid, 4,6-dimethyl-3-oxo-, methyl ester, 1,1-dioxide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, continuous flow reactors, and automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Isothiazolo(5,4-b)pyridine-2(3H)-acetic acid, 4,6-dimethyl-3-oxo-, methyl ester, 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Scientific Research Applications

Isothiazolo(5,4-b)pyridine-2(3H)-acetic acid, 4,6-dimethyl-3-oxo-, methyl ester, 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of Isothiazolo(5,4-b)pyridine-2(3H)-acetic acid, 4,6-dimethyl-3-oxo-, methyl ester, 1,1-dioxide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Isothiazolo(5,4-b)pyridine-2(3H)-acetic acid, 4,6-dimethyl-3-oxo-, methyl ester, 1,1-dioxide lies in its specific functional groups and the resulting chemical properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective .

Properties

CAS No.

108361-83-7

Molecular Formula

C11H12N2O5S

Molecular Weight

284.29 g/mol

IUPAC Name

methyl 2-(4,6-dimethyl-1,1,3-trioxo-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetate

InChI

InChI=1S/C11H12N2O5S/c1-6-4-7(2)12-10-9(6)11(15)13(19(10,16)17)5-8(14)18-3/h4H,5H2,1-3H3

InChI Key

ZZRJDQOXERQEJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=O)N(S2(=O)=O)CC(=O)OC)C

Origin of Product

United States

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